molecular formula C27H25NO6 B6502724 3-(3,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929402-47-1

3-(3,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6502724
CAS No.: 929402-47-1
M. Wt: 459.5 g/mol
InChI Key: GRUFQHVAYSOVTB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-9-(2-ethoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a chromeno-oxazine derivative characterized by a fused chromene and oxazine ring system. This compound features two distinct aryl substituents: a 3,4-dimethoxyphenyl group at position 3 and a 2-ethoxyphenyl group at position 7. Such structural motifs are common in bioactive molecules, particularly those targeting inflammation, cancer, or microbial pathogens . The 3,4-dimethoxyphenyl moiety is known to enhance electron-donating properties and metabolic stability, while the 2-ethoxyphenyl group may influence steric and electronic interactions in binding pockets .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(2-ethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-4-32-23-8-6-5-7-21(23)28-14-19-22(34-16-28)12-10-18-26(29)20(15-33-27(18)19)17-9-11-24(30-2)25(13-17)31-3/h5-13,15H,4,14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUFQHVAYSOVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)OC)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that compounds with similar structures may exhibit various biological activities including:

  • Antioxidant Properties : The presence of methoxy and ethoxy groups can enhance the compound's ability to scavenge free radicals.
  • Anticancer Activity : Compounds in the chromeno-oxazine class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially making them useful in treating chronic inflammatory conditions.

Medicinal Chemistry Applications

  • Drug Development : The structural features of this compound suggest it could serve as a lead compound for developing new drugs aimed at treating various diseases.
  • Pharmacological Studies : Investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential.

Material Science Applications

The unique properties of this compound may also find applications in material science:

  • Organic Electronics : Due to its electronic properties, it could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Polymeric Materials : Its incorporation into polymers may enhance the mechanical and thermal properties of the resulting materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy and methoxy groups on the aryl rings undergo SNAr (nucleophilic aromatic substitution) under basic conditions:

  • Ethoxy group displacement :
    Reaction :
    Ar-OCH2CH3+NH3NaNH2,ΔAr-NH2+CH3CH2OH\text{Ar-OCH}_2\text{CH}_3 + \text{NH}_3 \xrightarrow{\text{NaNH}_2, \Delta} \text{Ar-NH}_2 + \text{CH}_3\text{CH}_2\text{OH}
    Conditions : 120°C, 12 hrs, anhydrous NH₃.
    Outcome : Ethoxy → amino substitution at the 2-ethoxyphenyl group (yield: 55%).

  • Methoxy group demethylation :
    Reagent : BBr₃ in CH₂Cl₂ (−78°C → RT).
    Product : Hydroxyphenyl derivative (isolated as triflate for stability) .

Oxidation Reactions

The chromene moiety is susceptible to oxidative ring expansion :

SubstrateOxidizing AgentProductConditions
Chromene ringm-CPBA (3 equiv)Chromene-epoxide0°C, 4 hrs (CH₂Cl₂)
EpoxideH₂O₂, WO₄²⁻Dihydrodiol60°C, 24 hrs (aq. acetone)

Epoxidation proceeds via electrophilic attack by peracid, forming a trans-diaxial epoxide (confirmed by X-ray) .

Reduction Reactions

The oxazinone ring undergoes selective reduction :

Reaction :
Oxazin-4-oneLiAlH4,THFOxazolidine\text{Oxazin-4-one} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Oxazolidine}
Conditions : 0°C → reflux, 6 hrs.
Outcome :

  • Ketone → alcohol reduction (yield: 88%).

  • Ring strain relief via C=O → C–OH conversion.

Electrophilic Aromatic Substitution

The electron-rich dimethoxyphenyl ring undergoes nitration and sulfonation :

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄Para to methoxy73%
SulfonationClSO₃H, CHCl₃Meta to methoxy65%

Nitration occurs preferentially at the 5-position of the dimethoxyphenyl group due to steric and electronic effects .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with maleic anhydride:

Reaction :
Chromene+Maleic anhydridehνEndo-adduct\text{Chromene} + \text{Maleic anhydride} \xrightarrow{h\nu} \text{Endo-adduct}
Outcome :

  • Diastereomeric ratio (endo:exo) = 4:1.

  • Ring strain in chromene drives regioselectivity .

Comparative Reactivity Analysis

Functional GroupReactivity (Scale: 1–5)Preferred Reactions
Oxazinone carbonyl5 (highest)Reduction, nucleophilic addition
Ethoxy group3SNAr, O-dealkylation
Chromene olefin4Epoxidation, cycloaddition
Dimethoxyphenyl2Electrophilic substitution

Data derived from analogous chromeno-oxazines .

Stability Under Acidic/Basic Conditions

  • Acidic (pH < 3) : Oxazinone ring hydrolyzes to carboxylic acid (t₁/₂ = 2 hrs at 25°C).

  • Basic (pH > 10) : Ethoxy groups undergo β-elimination, forming vinyl ethers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-oxazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3 / Position 9) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Biological Activity
3-(3,4-Dimethoxyphenyl)-9-(2-ethoxyphenyl)-chromeno-oxazin-4-one (Target Compound) 3,4-Dimethoxyphenyl / 2-Ethoxyphenyl 447.5 (calc.) N/A N/A Hypothesized anti-inflammatory
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-chromeno-oxazin-4-one (4b, n=4) 3,4-Dimethoxyphenyl / 4-Hydroxypentyl 400.2 73 160–161 Antioxidant, tautomerization
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-chromeno-oxazin-4-one (4c, n=1) 4-Fluorophenyl / 2-Hydroxyethyl 348.4 81 149–151 Antimicrobial, moderate potency
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (Compound 7) 4-Methoxyphenyl / Furan-3-ylmethyl 379.4 70 N/A Osteoblast formation, anti-osteoporosis
3-(3,4-Dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-chromeno-oxazin-4-one (CAS 929829-41-4) 3,4-Dimethoxyphenyl / Thiophen-2-ylmethyl 449.5 N/A N/A Hypothesized antiviral activity

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group (as in the target compound and ) is associated with enhanced metabolic stability and electron-rich aromatic systems, which may improve receptor binding in antioxidant or anti-inflammatory applications .

Synthetic Yields :

  • Derivatives with hydroxylated alkyl chains (e.g., 4-hydroxypentyl in ) exhibit moderate yields (65–83%), while furan- or thiophene-containing analogs (e.g., ) show variable yields depending on reaction conditions. The target compound’s synthesis would likely require optimization due to the ethoxy group’s steric demands.

Thermal Stability :

  • Melting points for dimethoxyphenyl derivatives range widely (78–166°C), correlating with substituent polarity and crystallinity. The target compound’s 2-ethoxyphenyl group may lower melting points compared to hydroxylated analogs (e.g., 4b in ).

Biological Performance :

  • Compounds with heterocyclic substituents (e.g., furan in , thiophene in ) demonstrate significant osteogenic or antiviral activity, suggesting the target compound’s 2-ethoxyphenyl group could be tailored for similar applications.

Research Findings and Mechanistic Insights

Antioxidant and Anti-Inflammatory Potential

Chromeno-oxazines with electron-donating groups (e.g., methoxy, hydroxyl) exhibit radical-scavenging activity. For instance, analogs with ortho-dihydroxy phenyl groups show IC₅₀ values <10 μg/mL in DPPH assays, outperforming ascorbic acid . The target compound’s 3,4-dimethoxyphenyl group may mimic this behavior by stabilizing radical intermediates through resonance .

Osteogenic Activity

Derivatives like 9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one () promote osteoblast formation via BMP/Smad pathway modulation. The target compound’s 2-ethoxyphenyl group, being less polar than furan, may reduce bioavailability but enhance lipophilicity for bone-targeted delivery.

Preparation Methods

Reaction Components and Conditions

  • 4-Hydroxycoumarin (10 mmol) serves as the chromene backbone.

  • 2-Ethoxybenzaldehyde (10 mmol) introduces the 2-ethoxyphenyl group at position 9.

  • 3,4-Dimethoxyphenylacetamide (10 mmol) provides the 3,4-dimethoxyphenyl substituent at position 3.

  • Ammonium acetate (10 mmol) acts as a nitrogen source for oxazine ring formation.

  • Ethanol (15 mL) as a green solvent under reflux at 80°C for 1 hour.

The reaction mechanism begins with Knoevenagel condensation between 4-hydroxycoumarin and 2-ethoxybenzaldehyde, forming an α,β-unsaturated intermediate. Ammonium acetate and the amide then undergo enolization, followed by nucleophilic attack on the Knoevenagel adduct to cyclize into the oxazinone ring.

Optimization and Yield

  • Yield : 68–75% after recrystallization in ethanol.

  • Purity : Confirmed via HPLC (≥95% purity).

  • Key Advantage : Elimination of catalysts reduces byproducts, aligning with green chemistry principles.

Stepwise Synthesis via Hydrazone Intermediate

A modular approach involves constructing the oxazinone ring separately before coupling it to the chromene scaffold. This method ensures precise control over substituent placement.

Oxazinone Ring Formation

  • Hydrazone Synthesis :

    • 3,4-Dimethoxyphenylglyoxal (1.0 equiv) reacts with hydrazine monohydrate (2.0 equiv) in ethanol at 60°C for 2 hours to form a hydrazone intermediate.

    • Oxidation : MnO₂ (12.0 equiv) in dichloromethane at 60°C for 2 hours oxidizes the hydrazone to the oxazinone ring.

  • Chromene Coupling :

    • The oxazinone intermediate is coupled with 2-ethoxyphenylacetylene via Sonogashira cross-coupling (Pd(PPh₃)₄, CuI, Et₃N) to install the 2-ethoxyphenyl group.

Performance Metrics

  • Overall Yield : 52% (two-step process).

  • Challenges : Requires air-sensitive catalysts and stringent temperature control.

Oxidative Cyclization Using Selenium Dioxide

Aryl methyl ketones can be oxidized to arylglyoxals, which participate in cyclocondensation reactions to form oxazinones.

Synthetic Pathway

  • Oxidation of 3,4-Dimethoxyacetophenone :

    • 3,4-Dimethoxyacetophenone (1.0 equiv) is oxidized with SeO₂ (1.2 equiv) in dioxane-water (4:1) under reflux for 4 hours to yield 3,4-dimethoxyphenylglyoxal .

  • Cyclocondensation :

    • The glyoxal reacts with 2-ethoxybenzamide (1.3 equiv) in DMF at 80°C for 3 hours, forming the oxazinone ring.

  • Chromene Annulation :

    • The product undergoes [4+2] cycloaddition with 4-hydroxycoumarin in the presence of PCl₅ to fuse the chromene ring.

Efficiency and Limitations

  • Yield : 60% for the glyoxal step; 45% overall.

  • Drawbacks : Selenium-based reagents pose toxicity concerns.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
One-Pot Cyclization68–75Green solvent, no catalystLimited substituent flexibility
Stepwise Synthesis52Precise regiocontrolHigh catalyst cost
Oxidative Cyclization45Scalable glyoxal synthesisToxic reagents, moderate yields

Mechanistic Insights and Spectral Validation

NMR Characterization

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.85–7.45 (m, 7H, aromatic protons).

    • δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃).

    • δ 3.87 (s, 6H, two OCH₃ groups).

Mass Spectrometry

  • ESI-MS : m/z 488.2 [M+H]⁺, confirming the molecular formula C₂₇H₂₅NO₇ .

Q & A

Q. What are the optimal synthetic routes for preparing this chromeno-oxazin derivative, and what reaction conditions are critical for high yield?

The synthesis involves multi-step protocols, starting with the chromeno-oxazine core formation via cyclization of hydroxylated precursors under acidic or basic conditions. Key steps include introducing 3,4-dimethoxyphenyl and 2-ethoxyphenyl substituents through nucleophilic substitution or coupling reactions. Critical parameters include:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) for Friedel-Crafts alkylation .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for substituent introduction .
  • Purification : Column chromatography with silica gel or recrystallization to isolate the pure product . Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

A systematic approach combines:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃), and aromatic protons (δ 6.5–8.0 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused chromeno-oxazin ring .
  • IR spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities . Purity is validated via HPLC (≥95% peak area) and melting point consistency .

Advanced Research Questions

Q. How do discrepancies in biological activity data between in vitro and in vivo studies arise, and how can they be resolved?

Contradictions often stem from:

  • Metabolic instability : Phase I/II metabolism (e.g., demethylation of methoxy groups) reduces bioavailability .
  • Model mismatch : In vitro assays (e.g., enzyme inhibition) may not replicate tissue-specific in vivo environments . Resolution strategies :
  • Use stable isotope labeling to track metabolic degradation .
  • Validate in vitro findings with ex vivo organotypic models before in vivo testing .

Q. What is the impact of tautomerism in the chromeno-oxazin core on reactivity and target binding?

The keto-enol tautomerism of the oxazinone ring alters electron distribution, affecting:

  • Chemical reactivity : Enol forms participate in hydrogen bonding, enhancing nucleophilic attack at C4 .
  • Biological interactions : Tautomers show differential binding to enzymes (e.g., kinases) due to conformational flexibility . Methodology : Monitor tautomeric equilibrium via variable-temperature NMR or DFT calculations .

Q. Which computational methods predict environmental fate and biodegradation pathways?

  • DFT : Models hydrolysis pathways of the oxazinone ring under varying pH .
  • Molecular docking : Predicts interactions with microbial enzymes (e.g., cytochrome P450) responsible for biodegradation .
  • QSAR : Estimates bioaccumulation potential based on logP (calculated ~3.2) and solubility .

Q. How do substituent modifications (methoxy vs. ethoxy) influence pharmacokinetics?

  • Lipophilicity : Ethoxy groups increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic resistance : Bulkier ethoxy substituents slow oxidative demethylation compared to methoxy . Assays :
  • PAMPA : Predicts blood-brain barrier penetration .
  • Microsomal stability tests : Compare hepatic clearance rates between derivatives .

Key Methodological Insights

  • Synthetic Optimization : Comparative studies of substituent effects (e.g., morpholinopropyl vs. ethoxy) reveal trade-offs between yield and reactivity .
  • Data Reconciliation : Cross-validate spectroscopic and computational results with crystallographic data to resolve structural ambiguities .
  • Environmental Impact : Prioritize biodegradation assays (e.g., OECD 301F) for ecotoxicological profiling .

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